3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
(3Z)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c22-19-16(15-3-1-2-4-17(15)20-19)11-14-9-10-18(25-14)12-5-7-13(8-6-12)21(23)24/h1-11H,(H,20,22)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOISBSLZUGOAK-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde-Indole Condensation
The most widely adopted method involves the base-catalyzed condensation of 5-(4-nitrophenyl)furan-2-carboxaldehyde with 2,3-dihydro-1H-indol-2-one. This reaction proceeds via nucleophilic attack of the indole’s α-carbon on the aldehyde carbonyl, followed by dehydration to form the methylidene bridge.
Reaction Conditions:
- Solvent: Ethanol or methanol (polar protic solvents enhance nucleophilicity)
- Base: Sodium hydroxide (0.1–0.5 M) or potassium carbonate (2–3 equiv)
- Temperature: Reflux (78–85°C) for 6–8 hours
- Yield: 85–92% after purification
Purification Protocol:
- Cool reaction mixture to 0–5°C to precipitate crude product
- Recrystallize from ethanol:water (3:1 v/v)
- Optional chromatography on silica gel (hexane:ethyl acetate 4:1) for analytical-grade material
Mechanistic Analysis:
The reaction follows a Knoevenagel-type mechanism , where the base deprotonates the indole’s α-position, generating a nucleophilic enolate. This species attacks the electrophilic aldehyde carbonyl, forming a β-hydroxy intermediate that undergoes spontaneous dehydration to yield the conjugated methylidene product.
Diazotization-Coupling Approach
An alternative route employs diazonium salt intermediates to construct the furan-indole linkage. This method is particularly useful for introducing electron-withdrawing groups like nitro at specific positions.
Stepwise Procedure:
- Diazotization of 4-nitroaniline in HCl/NaNO₂ at 0–5°C
- Coupling with furfural in the presence of CuCl₂ catalyst
- Isolation of 5-(4-nitrophenyl)furan-2-carboxaldehyde intermediate
- Condensation with 2,3-dihydro-1H-indol-2-one as in Section 1.1
Key Parameters:
| Parameter | Value |
|---|---|
| Diazotization time | 1 hour |
| Coupling temperature | 25°C |
| Overall yield | 68–72% |
| Purity (HPLC) | ≥98% after chromatography |
Catalytic Innovations
Acidic Polymer-Supported Catalysts
Recent advances utilize polyether sulfone sulfamic acid (PES-NHSO₃H) catalysts for furan-indole condensations. This heterogeneous acid catalyst (4.23 mmol H⁺/g) enables:
- Reduced reaction time (4–5 hours vs. 6–8 hours)
- Catalyst recovery (11 cycles without activity loss)
- Enhanced yields (94–97%) in toluene as solvent
Comparative Performance:
| Catalyst | Yield (%) | Reaction Time (h) | Reusability |
|---|---|---|---|
| NaOH | 85 | 8 | None |
| PES-NHSO₃H | 97 | 4.5 | 11 cycles |
| K₂CO₃ | 89 | 7 | None |
Solvent Optimization Studies
The choice of solvent critically impacts reaction efficiency and product purity:
Polarity Effects:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 92 | 98 |
| Methanol | 32.7 | 89 | 97 |
| Toluene | 2.4 | 97* | 99 |
| DMF | 36.7 | 81 | 95 |
Non-polar solvents like toluene improve yields in catalyzed reactions by favoring dehydration, while polar solvents stabilize ionic intermediates in base-mediated routes.
Industrial-Scale Considerations
For bulk production, the following parameters require optimization:
Process Intensification Strategies:
- Continuous flow reactors for diazotization steps
- Microwave-assisted condensation (30-minute reaction time)
- Solvent recovery systems (≥90% ethanol recycling)
Quality Control Metrics:
| Parameter | Specification |
|---|---|
| Melting point | 164–168°C |
| HPLC purity | ≥99.5% |
| Residual solvents | <500 ppm |
| Nitro group content | 14.2–14.8% (calc. 14.5%) |
Data from
Chemical Reactions Analysis
Types of Reactions
3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly at the nitrophenyl and furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(3-((5-(4-Nitrophenyl)furan-2-yl)methylene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid
- (5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one is unique due to its combination of a furan ring, a nitrophenyl group, and an indole moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various research applications.
Biological Activity
The compound 3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a furan ring, a nitrophenyl group, and an indole moiety, which contribute to its unique reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the nitrophenyl group enhances the compound's ability to scavenge free radicals, which is crucial in reducing oxidative stress within cells. Studies have shown that compounds containing furan and nitrophenyl groups exhibit significant antioxidant properties, potentially through the formation of stable radical intermediates .
- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymes. In vitro studies indicated that derivatives with similar structures showed effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Research indicates that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Preliminary studies show that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The IC50 values for these activities are indicative of its potential as an anticancer agent .
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of 3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one:
- Antioxidant Study : A study evaluated the antioxidant capacity of related furan derivatives using DPPH and ABTS assays. Compounds with nitro substitutions showed enhanced radical scavenging activity compared to their non-nitro counterparts .
- Antimicrobial Evaluation : A comparative analysis of various furan derivatives against common bacterial strains revealed that those with nitrophenyl groups exhibited significantly lower minimum inhibitory concentrations (MIC), suggesting a structure-activity relationship where the nitro group is critical for antimicrobial efficacy .
- Anti-inflammatory Assessment : In vitro experiments demonstrated that derivatives similar to 3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one could suppress TNF-α production in PBMCs, highlighting their potential use in treating inflammatory conditions .
Data Table: Biological Activity Overview
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?
The compound can be synthesized via Knoevenagel condensation between 5-(4-nitrophenyl)furan-2-carbaldehyde and 2,3-dihydro-1H-indol-2-one. Critical parameters include:
- Solvent selection (e.g., ethanol or DMF) and reaction temperature (80–120°C) .
- Catalyst choice (e.g., piperidine or ammonium acetate) to enhance reaction efficiency .
- Purification via column chromatography using hexane/ethyl acetate gradients to isolate the α,β-unsaturated ketone product .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- NMR : The conjugated system produces distinct deshielding in -NMR (e.g., vinylic proton at δ 7.8–8.2 ppm; nitro group coupling in -NMR) .
- FT-IR : Stretching vibrations for C=O (1660–1680 cm) and NO (1520–1350 cm) confirm functional groups .
- Mass spectrometry : Molecular ion peaks ([M+H]) should align with the theoretical molecular weight (e.g., m/z 361.3) .
Q. What crystallization conditions are optimal for obtaining X-ray diffraction-quality crystals?
- Use slow evaporation in solvent mixtures like DCM/hexane or chloroform/methanol (1:3 ratio) .
- Maintain stable temperatures (20–25°C) to avoid rapid nucleation .
- Verify crystal packing using Mercury or Olex2 software to assess intermolecular interactions .
Advanced Research Questions
Q. What experimental design (DoE) approaches optimize multi-step synthesis in flow chemistry systems?
- Apply fractional factorial designs to screen variables (residence time, catalyst loading, temperature) .
- Use response surface methodology (RSM) to model non-linear relationships between parameters (e.g., yield vs. flow rate) .
- Validate robustness via triplicate runs at optimal conditions .
Q. How to resolve contradictions between computational bioactivity predictions and empirical assay results?
- Re-evaluate docking parameters (e.g., protonation states, solvation models) using Molecular Operating Environment (MOE) .
- Validate assay conditions (e.g., cell viability, compound solubility in DMSO/PBS) to exclude false negatives .
- Perform molecular dynamics simulations to assess target flexibility in binding pockets .
Q. What quantum mechanical methods elucidate electron distribution in the conjugated system?
- Conduct density functional theory (DFT) with B3LYP/6-31G(d) basis sets to map frontier molecular orbitals .
- Analyze charge transfer via Natural Bond Orbital (NBO) theory, focusing on the nitro group’s electron-withdrawing effects .
- Compare calculated UV-Vis spectra (TD-DFT) with experimental data to validate π→π* transitions .
Q. How to design SAR studies with limited experimental data?
- Generate 3D-QSAR models using CoMFA/CoMSIA on analogs (e.g., substituted furans or indole derivatives) .
- Prioritize synthesis of derivatives with modified nitro-phenyl or furan moieties to probe steric/electronic effects .
- Validate hypotheses via in vitro assays (e.g., kinase inhibition) and correlate with computational predictions .
Q. What validation protocols ensure correlation between UV-Vis data and TD-DFT calculations?
- Standardize solvent polarity (e.g., ethanol vs. acetonitrile) to match computational solvent models .
- Calibrate spectrophotometers using holmium oxide filters and baseline correction for λmax accuracy .
- Use Gaussian 16 with implicit solvation (IEF-PCM) for TD-DFT calculations .
Q. How to address batch-to-batch variability in crystallographic data during polymorph screening?
- Implement statistical Process Analytical Technology (PAT) to monitor crystallization in real-time .
- Compare unit cell parameters (e.g., space group P2/c) across batches using CIF files .
- Characterize polymorphs via DSC and PXRD to detect amorphous impurities .
Q. What orthogonal methods detect degradation products under forced stability testing?
- Use HPLC-MS with C18 columns (ACN/water + 0.1% formic acid) to separate degradation byproducts .
- Perform accelerated stability studies (40°C/75% RH for 6 months) and quantify degradation via peak area normalization .
- Confirm structures via high-resolution MS/MS and -NMR comparison with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
